![molecular formula C10H10N2O2 B15206340 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that features a benzoxazole ring fused with an aminomethyl group and an ethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring. One common method includes the reaction of 2-aminophenol with potassium hydroxide and carbon disulfide, followed by cyclization to form the benzoxazole core . The aminomethyl group can be introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole compounds .
Aplicaciones Científicas De Investigación
1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Benzo[d]oxazole-2-thiol: Shares the benzoxazole core but with a thiol group instead of an aminomethyl group.
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Uniqueness: 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-[7-(aminomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5,11H2,1H3 |
Clave InChI |
NXFCMFWAFGUPTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC(=C2O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


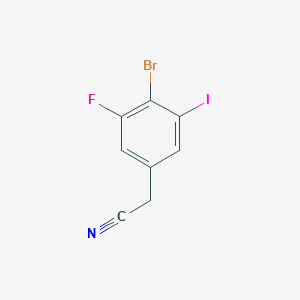
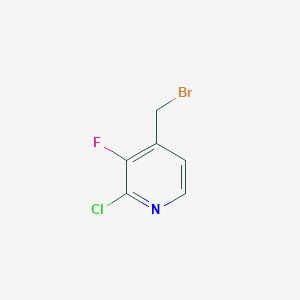
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
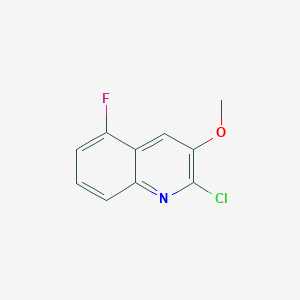
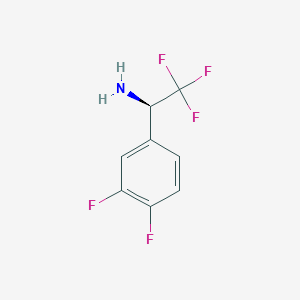
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
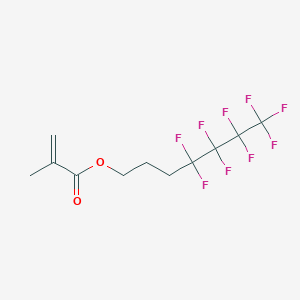
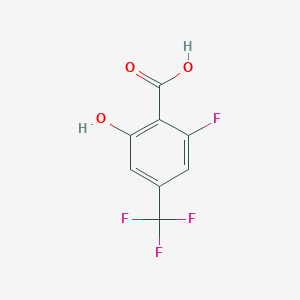
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

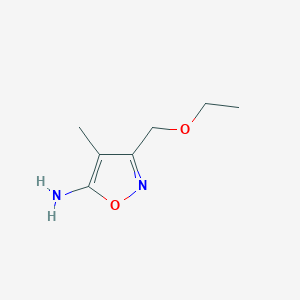
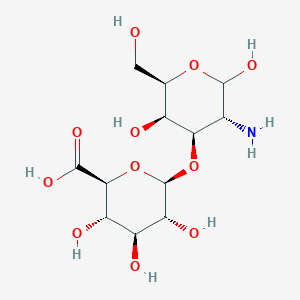
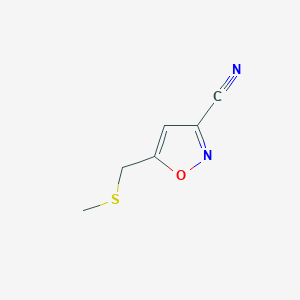
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
